molecular formula C23H23N2+ B13358616 3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium

3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium

Cat. No.: B13358616
M. Wt: 327.4 g/mol
InChI Key: PYVOBEZGDHWZTR-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The 4-methylbenzyl and 2-phenylethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole core and the substituted groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong bases like sodium hydride in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The substituted groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-phenylethylbenzimidazole: Lacks the 4-methylbenzyl group.

    4-methylbenzylbenzimidazole: Lacks the 2-phenylethyl group.

Uniqueness

3-(4-methylbenzyl)-1-(2-phenylethyl)-3H-benzimidazol-1-ium is unique due to the presence of both the 4-methylbenzyl and 2-phenylethyl groups. These substitutions can enhance its biological activity and specificity compared to simpler benzimidazole derivatives.

Properties

Molecular Formula

C23H23N2+

Molecular Weight

327.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)benzimidazol-1-ium

InChI

InChI=1S/C23H23N2/c1-19-11-13-21(14-12-19)17-25-18-24(22-9-5-6-10-23(22)25)16-15-20-7-3-2-4-8-20/h2-14,18H,15-17H2,1H3/q+1

InChI Key

PYVOBEZGDHWZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CN(C3=CC=CC=C32)CCC4=CC=CC=C4

Origin of Product

United States

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